molecular formula C34H42N8O8S B587646 4-[[5-[3-[(5-Carbamoyl-1-methyl-3-propylpyrazol-4-yl)carbamoyl]-4-ethoxyphenyl]sulfonyl-2-ethoxybenzoyl]amino]-2-methyl-5-propylpyrazole-3-carboxamide CAS No. 1391054-84-4

4-[[5-[3-[(5-Carbamoyl-1-methyl-3-propylpyrazol-4-yl)carbamoyl]-4-ethoxyphenyl]sulfonyl-2-ethoxybenzoyl]amino]-2-methyl-5-propylpyrazole-3-carboxamide

Cat. No.: B587646
CAS No.: 1391054-84-4
M. Wt: 722.818
InChI Key: XOQMQWZZGQWKBX-UHFFFAOYSA-N
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Description

4-[[5-[3-[(5-Carbamoyl-1-methyl-3-propylpyrazol-4-yl)carbamoyl]-4-ethoxyphenyl]sulfonyl-2-ethoxybenzoyl]amino]-2-methyl-5-propylpyrazole-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[5-[3-[(5-Carbamoyl-1-methyl-3-propylpyrazol-4-yl)carbamoyl]-4-ethoxyphenyl]sulfonyl-2-ethoxybenzoyl]amino]-2-methyl-5-propylpyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials

    Formation of the Pyrazole Ring: This step involves the reaction of a suitable hydrazine derivative with a β-diketone under acidic or basic conditions to form the pyrazole ring.

    Introduction of the Benzenesulfonyl Group: The pyrazole intermediate is then reacted with a benzenesulfonyl chloride derivative in the presence of a base such as triethylamine to introduce the benzenesulfonyl group.

    Coupling to Form the Dimer: The final step involves the coupling of two molecules of the intermediate through a suitable linker, such as an ethoxy group, under controlled conditions to form the dimer.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[[5-[3-[(5-Carbamoyl-1-methyl-3-propylpyrazol-4-yl)carbamoyl]-4-ethoxyphenyl]sulfonyl-2-ethoxybenzoyl]amino]-2-methyl-5-propylpyrazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

4-[[5-[3-[(5-Carbamoyl-1-methyl-3-propylpyrazol-4-yl)carbamoyl]-4-ethoxyphenyl]sulfonyl-2-ethoxybenzoyl]amino]-2-methyl-5-propylpyrazole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition, antimicrobial properties, and interaction with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 4-[[5-[3-[(5-Carbamoyl-1-methyl-3-propylpyrazol-4-yl)carbamoyl]-4-ethoxyphenyl]sulfonyl-2-ethoxybenzoyl]amino]-2-methyl-5-propylpyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-[[[5-Aminocarbonyl-1-methyl-3-propyl-1H-pyrazol-4-yl]amino]carbonyl]-4-propoxy-benzenesulfonyl Chloride
  • 3-[[[5-Aminocarbonyl-1-methyl-3-propyl-1H-pyrazol-4-yl]amino]carbonyl]-4-propoxybenzene

Uniqueness

4-[[5-[3-[(5-Carbamoyl-1-methyl-3-propylpyrazol-4-yl)carbamoyl]-4-ethoxyphenyl]sulfonyl-2-ethoxybenzoyl]amino]-2-methyl-5-propylpyrazole-3-carboxamide is unique due to its specific combination of functional groups and its dimeric structure

Properties

IUPAC Name

4-[[5-[3-[(5-carbamoyl-1-methyl-3-propylpyrazol-4-yl)carbamoyl]-4-ethoxyphenyl]sulfonyl-2-ethoxybenzoyl]amino]-2-methyl-5-propylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H42N8O8S/c1-7-11-23-27(29(31(35)43)41(5)39-23)37-33(45)21-17-19(13-15-25(21)49-9-3)51(47,48)20-14-16-26(50-10-4)22(18-20)34(46)38-28-24(12-8-2)40-42(6)30(28)32(36)44/h13-18H,7-12H2,1-6H3,(H2,35,43)(H2,36,44)(H,37,45)(H,38,46)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQMQWZZGQWKBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C(=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)C3=CC(=C(C=C3)OCC)C(=O)NC4=C(N(N=C4CCC)C)C(=O)N)OCC)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H42N8O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

722.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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